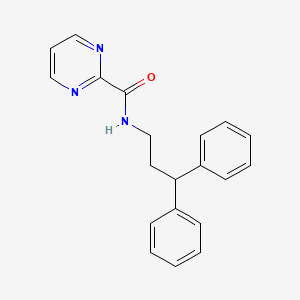

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is characterized by a pyrimidine ring attached to a diphenylpropyl group. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Applications De Recherche Scientifique

Polymer Science and Materials

- Development of Rigid-Rod Polyamides and Polyimides : Compounds with structural similarities to N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide have been used in the synthesis of rigid-rod polyamides and polyimides. These materials exhibit excellent thermooxidative stability and possess unique physical properties, such as amorphous nature and solubility in polar aprotic solvents and H2SO4 98%. Their thermal properties indicate potential applications in high-performance materials due to their high glass transition temperatures (235 to 285 °C) and no weight loss observed up to 379−417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Molecular Biology and DNA Studies

- DNA Photolyase Study : Research on cyclobutane pyrimidine dimers, which are major DNA photoproducts induced by UV radiation, has shown that enzymes like DNA photolyase can repair DNA using visible light. This enzyme uses a cofactor that is structurally related to pyrimidine to break the cyclobutane ring of the dimer, highlighting the biological significance of pyrimidine derivatives in repairing DNA damage caused by UV light (Sancar, 1994).

Medicinal Chemistry and Drug Design

Anticancer Properties of Ruthenium(II) Complexes : Ruthenium(II) complexes incorporating pyrimidine derivatives demonstrate significant antiproliferative activity against cancer cells. Notably, these complexes, through their unique mechanism of action, including DNA intercalation and mitochondrial targeting, show promise as anticancer drug candidates. Their efficacy against cisplatin-resistant cell lines further underscores their potential in overcoming chemotherapy resistance (Pierroz et al., 2012).

Pyrazolopyrimidine Derivatives as Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidine derivatives have demonstrated their potential as anticancer agents, showing dose-dependent cytotoxic activities against liver and breast cancer cells. This highlights the role of pyrimidine derivatives in the development of new therapeutic options for cancer treatment (El-Naggar et al., 2018).

Propriétés

IUPAC Name |

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQENRAOEWSZSCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)